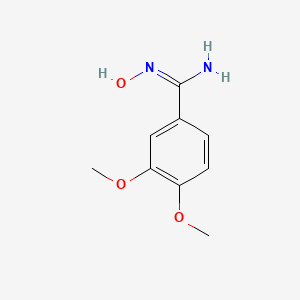
N-Hydroxy-3,4-dimethoxy-benzamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hidroxi-3,4-dimetoxi-benzamidina es un compuesto orgánico con la fórmula molecular C9H12N2O3. Es un derivado de la benzamidina, caracterizado por la presencia de grupos hidroxilo y metoxi en el anillo de benceno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-Hidroxi-3,4-dimetoxi-benzamidina típicamente implica la reacción de 3,4-dimetoxi-benzaldehído con un compuesto carbonílico, como la metil tert-butil cetona. Esto es seguido por pasos de oxidación e iminación para producir el compuesto objetivo . Las condiciones de reacción a menudo incluyen el uso de bases como la trietilamina (TEA) y solventes como el tetrahidrofurano (THF) .
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para N-Hidroxi-3,4-dimetoxi-benzamidina no están bien documentados, el enfoque general involucraría escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para mejorar el rendimiento y la pureza, así como implementar técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-Hidroxi-3,4-dimetoxi-benzamidina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar las quinonas correspondientes.
Reducción: El compuesto puede reducirse para formar aminas.
Sustitución: Los grupos metoxi pueden participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y nucleófilos como el metóxido de sodio para las reacciones de sustitución .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir aminas .
Aplicaciones Científicas De Investigación
N-Hidroxi-3,4-dimetoxi-benzamidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de otros compuestos orgánicos.
Biología: El compuesto ha sido estudiado por su potencial actividad antioxidante y antibacteriana.
Industria: Encuentra aplicaciones en la producción de productos farmacéuticos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de N-Hidroxi-3,4-dimetoxi-benzamidina involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o interactuar con receptores celulares para ejercer sus efectos biológicos. Los objetivos moleculares y vías exactos pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos Similares
Algunos compuestos similares a N-Hidroxi-3,4-dimetoxi-benzamidina incluyen:
- 2,3-Dimetoxi-benzamida
- 3-Acetoxi-2-metil-benzamida
- N-(2-Hidroxi-4-nitrofenil)-p-sustituido benzamida
Unicidad
N-Hidroxi-3,4-dimetoxi-benzamidina es única debido a su patrón de sustitución específico en el anillo de benceno, que le confiere propiedades químicas y biológicas distintas. Esta singularidad la hace valiosa para aplicaciones de investigación e industriales específicas .
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
N'-hydroxy-3,4-dimethoxybenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-4-3-6(9(10)11-12)5-8(7)14-2/h3-5,12H,1-2H3,(H2,10,11) |
Clave InChI |
REKFOHFJHBBXOR-UHFFFAOYSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C(=N\O)/N)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=NO)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


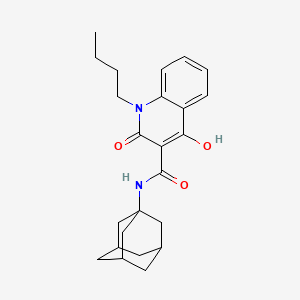

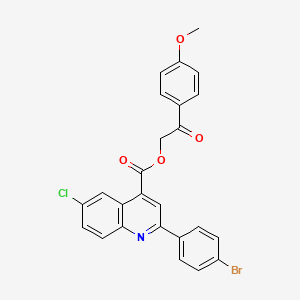
![2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12050763.png)

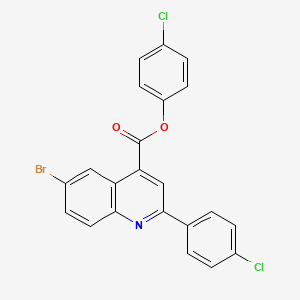
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050773.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050779.png)
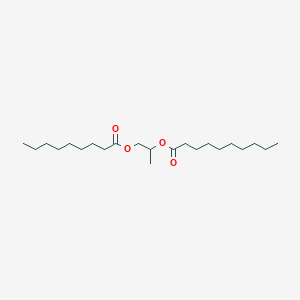
![1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane](/img/structure/B12050791.png)

![Diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B12050802.png)


